Product packaging for EverFluor Fl C5-Ceramide(Cat. No.:CAS No. 133867-53-5)

EverFluor Fl C5-Ceramide

Cat. No.: B1147987
CAS No.: 133867-53-5
M. Wt: 601.62
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Description

Historical Context and Development of Fluorescent Ceramide Analogs

The study of lipid behavior in biological membranes has historically been challenging due to the structural simplicity of lipids. researchgate.net The advent of fluorescently labeled lipid analogs marked a significant breakthrough, enabling researchers to monitor their dynamics in living systems. researchgate.net Early work in the 1980s utilized fluorophores like NBD (nitrobenzoxadiazole) to create fluorescent ceramide analogs, such as C6-NBD-ceramide. pnas.org These probes were instrumental in initial studies of sphingolipid metabolism and transport, demonstrating that they could be metabolized by cells and serve as vital stains for organelles like the Golgi apparatus. pnas.org

However, the development of BODIPY-based probes, including EverFluor Fl C5-Ceramide, represented a significant advancement. researchgate.netnih.gov The BODIPY fluorophore offers several advantages over earlier dyes, including higher fluorescence quantum yield, greater photostability, and a unique concentration-dependent shift in its emission spectrum. nih.govumass.edu This spectral shift, from green to red at higher concentrations, allows for the estimation of the probe's concentration within different cellular membranes. nih.govresearchgate.net The synthesis of a series of ceramide analogs with the BODIPY fluorophore was a key step in providing researchers with more robust and versatile tools for studying lipid dynamics. researchgate.netnih.gov More recent advancements have also explored "click chemistry" to synthesize fluorescent ceramide derivatives in situ within lipid membranes, offering another avenue for studying ceramide-enriched domains. nih.govbiologists.com

Rationale for Utilizing this compound in Cellular Research

The rationale for using this compound in cellular research is multifaceted. Ceramides (B1148491) are crucial bioactive sphingolipids involved in critical cellular responses such as apoptosis, senescence, and cell signaling. biologists.comacs.org Understanding their metabolism and trafficking is essential for deciphering their roles in both normal physiology and disease states like cancer and diabetes. acs.org

This compound serves as a powerful tool for these investigations for several key reasons:

Mimics Natural Ceramide Behavior: The short C5 acyl chain allows the fluorescent analog to be readily taken up by cells and transported to the Golgi apparatus, a central hub for sphingolipid metabolism. researchgate.netmdpi.com Once inside the cell, it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide, mimicking the pathways of its natural counterpart. pnas.orgresearchgate.net

Specific Organelle Staining: A prominent application of this compound is its use as a specific marker for the Golgi apparatus in living cells. abmole.commedchemexpress.com This specificity allows for the visualization of Golgi structure and dynamics.

Real-Time Tracking of Lipid Transport: Its fluorescence enables the real-time monitoring of sphingolipid transport and metabolism. umass.eduthermofisher.com Researchers can track its movement from the plasma membrane to the Golgi and subsequent distribution to other cellular compartments. nih.gov

Investigating Membrane Properties: As a lipid analog, it can be used to study the biophysical properties of cell membranes, including lipid organization and dynamics.

Fundamental Principles of Fluorescent Lipid Analogue Application in Biological Systems

The application of fluorescent lipid analogs like this compound in biological systems is based on several fundamental principles. A primary consideration is that the fluorescent probe should mimic the behavior of the natural lipid as closely as possible to provide biologically relevant information. researchgate.net The addition of a fluorophore, which is often bulky, can potentially alter the properties of the lipid, a factor that researchers must consider. nih.gov

The process of using this compound typically involves the following steps:

Incorporation into Cells: The fluorescent ceramide analog is introduced to living cells, often complexed with bovine serum albumin (BSA) to facilitate its delivery to the cell membrane. umass.edu

Uptake and Intracellular Transport: Due to its lipid nature, the probe can be internalized by cells. The exact mechanism can involve both endocytic and non-endocytic pathways. mdpi.com It is then transported through the cell, with a significant accumulation in the Golgi apparatus. researchgate.netnih.govmdpi.com

Metabolism: Within the Golgi, this compound can be metabolized by cellular enzymes into other fluorescent sphingolipids, such as sphingomyelin and glucosylceramide. pnas.orgresearchgate.net

Visualization and Analysis: The fluorescence of the probe allows for its visualization using fluorescence microscopy. umass.edu Advanced imaging techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), can be employed to obtain detailed information about its localization, concentration, and interactions with other molecules. acs.org

The interpretation of data obtained from fluorescent lipid analogs requires careful consideration of the potential influence of the fluorophore on the lipid's behavior. acs.org Despite this, these probes remain indispensable tools for elucidating the complex world of lipid biology.

Data Tables

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~505 nm medchemexpress.comchemicalbook.com
Emission Maximum (Em)~512 nm medchemexpress.com
ColorGreen Fluorescent abmole.com
SolubilityChloroform, Methanol, Dimethylsulfoxide chemicalbook.com

Table 2: Research Applications of this compound

Research AreaKey FindingsReference(s)
Golgi Apparatus Staining Used as a vital stain to visualize the structure and dynamics of the Golgi apparatus in living cells. researchgate.netnih.govumass.eduabmole.comthermofisher.com
Sphingolipid Metabolism and Transport Enabled the tracking of ceramide conversion to sphingomyelin and glucosylceramide and their subsequent transport to the plasma membrane. pnas.orgumass.eduresearchgate.netthermofisher.com
Inhibition of Glycoprotein (B1211001) Transport Utilized to investigate the inhibition of glycoprotein transport by ceramide therapeutics.
Apoptosis and Stress Response Aided in studying altered sphingolipid metabolism during cellular stress and apoptosis through its accumulation in cellular compartments.
Parasitology Demonstrated that parasites can convert the fluorescent ceramide into a sphingomyelin analog and transport it to their surface.
Cancer Research Employed to study the effects of ceramide analogs on breast cancer cell lines. researchgate.net
Caveolae Dynamics Used in studies investigating the role of lipid accumulation in the dynamics of caveolae, which are small invaginations of the plasma membrane. elifesciences.org

Properties

CAS No.

133867-53-5

Molecular Formula

C34H54BN3O3

Molecular Weight

601.62

Origin of Product

United States

Applications in Cellular Lipid Dynamics and Membrane Biology

Elucidation of Sphingolipid Trafficking Pathways

EverFluor C5-Ceramide has been instrumental in dissecting the complex routes that sphingolipids take within the cell. These lipids are not static components but are actively transported between different organelles to perform their diverse functions.

Ceramide is synthesized in the endoplasmic reticulum (ER) and must be transported to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. researchgate.net Studies have revealed that this transport occurs through two primary mechanisms: one that is dependent on the ceramide transport protein (CERT) and one that is independent of it. researchgate.netscientificarchives.com

The CERT-dependent pathway is a non-vesicular mechanism where the CERT protein extracts ceramide from the ER membrane and delivers it to the Golgi. researchgate.netscientificarchives.com This process is crucial for the synthesis of sphingomyelin. researchgate.net In contrast, CERT-independent transport is thought to involve vesicular carriers, although non-vesicular transport mechanisms have also been proposed. researchgate.netnih.govnih.gov Research using fluorescent ceramide analogs has shown that ceramide can still reach the Golgi and be used for the synthesis of glycosphingolipids even when vesicular transport is blocked, suggesting the existence of these alternative pathways. nih.govnih.gov

Once synthesized in the Golgi apparatus, sphingolipids are transported to their final destinations, including the plasma membrane. nih.govresearchgate.net EverFluor C5-Ceramide has been used to monitor this transport process in living cells. nih.gov The concentration-dependent spectral shift of this probe allows researchers to distinguish membranes with high concentrations of the fluorescent lipid, such as the Golgi, from other cellular regions. nih.govsemanticscholar.org This property has been valuable in tracking the movement of labeled lipids from the Golgi to the cell surface. nih.gov

The use of fluorescent ceramide analogs like EverFluor C5-Ceramide allows for the real-time visualization of lipid distribution and movement within living cells. nih.govsemanticscholar.org Upon introduction to cells, these probes initially stain the ER and then concentrate in the Golgi apparatus. researchgate.net Over time, the fluorescent signal can be observed moving to the plasma membrane, demonstrating the dynamic nature of lipid trafficking. researchgate.net The spectral properties of EverFluor C5-Ceramide, which shift from green to red at high concentrations, have enabled researchers to estimate that the probe and its metabolites can reach concentrations of up to 5-10 mol% in the Golgi membranes. nih.govsemanticscholar.org

OrganellePrimary Role in Sphingolipid Trafficking
Endoplasmic Reticulum (ER) Site of de novo ceramide synthesis. researchgate.net
Golgi Apparatus Central hub for the synthesis of complex sphingolipids (e.g., sphingomyelin, glucosylceramide) from ceramide. researchgate.netnih.gov
Plasma Membrane Final destination for many sphingolipids, where they contribute to membrane structure and signaling. researchgate.net

Investigation of Membrane Structure and Microdomain Organization

Cellular membranes are not uniform structures but are organized into specialized microdomains with distinct lipid and protein compositions. EverFluor C5-Ceramide has been a valuable tool for studying these domains, particularly lipid rafts and ceramide-enriched platforms.

Lipid rafts are small, dynamic, and ordered membrane domains enriched in sphingolipids and cholesterol. nih.govnih.gov They are thought to function as platforms for signal transduction and protein sorting. nih.gov The generation of ceramide within these rafts, often through the breakdown of sphingomyelin by the enzyme sphingomyelinase, can alter their biophysical properties. nih.govmdpi.com Studies have shown that ceramide can induce the coalescence of smaller lipid rafts into larger, more stable platforms, a process that is believed to be important for amplifying cellular signals. nih.govnih.gov

The formation of ceramide-enriched membrane domains can significantly impact the organization and function of membrane proteins. nih.gov These domains can serve to cluster receptor molecules and organize intracellular signaling proteins, thereby facilitating signal transduction. nih.gov The generation of ceramide can alter the local membrane environment, potentially leading to the inclusion or exclusion of specific proteins from these domains. nih.gov This remodeling of membrane microdomains is a key mechanism by which ceramide is thought to exert its diverse biological effects. nih.gov

Domain TypeKey ComponentsProposed Function
Lipid Rafts Sphingolipids, CholesterolSignal transduction, protein sorting. nih.gov
Ceramide-Enriched Domains Ceramide, SphingolipidsAmplification of signaling events, receptor clustering. nih.gov

Caveolae Biogenesis and Dynamics

Caveolae are small, flask-shaped invaginations of the plasma membrane that play crucial roles in signal transduction, endocytosis, and lipid homeostasis. tandfonline.com The formation and dynamic behavior of these specialized membrane domains are intricately linked to their unique lipid composition, which is enriched in cholesterol and sphingolipids. nih.gov While direct studies explicitly detailing the use of EverFluor C5-Ceramide in caveolae research are not extensively documented in publicly available literature, the well-established role of fluorescent ceramide analogs in studying membrane traffic and the known importance of sphingolipids in caveolae biology provide a strong basis for its application in this area.

Fluorescent glycosphingolipid (GSL) analogs have been instrumental in demonstrating that GSLs are predominantly internalized through a clathrin-independent, caveolar-related mechanism in many cell types. nih.gov For instance, studies using fluorescent lactosylceramide (B164483) have shown its colocalization with caveolin-1, the primary structural protein of caveolae, in endocytic vesicles. nih.gov The ceramide backbone of these GSLs is thought to be a key determinant for their uptake via caveolae. nih.gov

The biogenesis of caveolae is driven by the integral membrane protein caveolin. nih.gov The dynamic nature of caveolae, including their movement and internalization, is influenced by the surrounding lipid environment. tandfonline.com Given that ceramide is a central molecule in sphingolipid metabolism, introducing a fluorescent analog like EverFluor C5-Ceramide into cells allows for the visualization of how this lipid is incorporated into and trafficked within membranes, potentially providing insights into the assembly and budding of caveolae.

Table 1: Key Factors in Caveolae Biogenesis and Dynamics

FactorRole in Caveolae BiologyPotential for Investigation with Fluorescent Ceramide Analogs
Caveolin-1 Primary structural protein, drives the formation of caveolae. nih.govVisualization of ceramide analog localization relative to caveolin-1-positive structures.
Sphingolipids Essential for the formation and function of caveolae; influence membrane fluidity and curvature. nih.govTracing the incorporation and transport of ceramide analogs into caveolar domains.
Cholesterol Sequesters with sphingolipids and caveolin-1, contributing to the structural integrity of caveolae.Observing the impact of cholesterol depletion on the distribution of fluorescent ceramides (B1148491) in the plasma membrane.
Actin Cytoskeleton Regulates the stability and movement of caveolae at the plasma membrane.Investigating the co-localization and coordinated movement of fluorescently-labeled ceramide in caveolae with cytoskeletal components.

Analysis of Lipid-Protein Interactions

The ability to visualize and quantify the interaction between specific lipids and proteins is crucial for understanding their cellular functions. EverFluor C5-Ceramide serves as a powerful tool for such analyses, particularly in the context of ceramide-binding proteins and enzymes involved in sphingolipid metabolism.

The non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus is a critical step in the synthesis of sphingomyelin and is primarily mediated by the Ceramide Transport Protein (CERT). nih.govmdpi.com Fluorescent ceramide analogs are widely used to study the function of CERT in living cells. nih.gov

Upon introduction into cells, fluorescent ceramides that are substrates for CERT are transported to the Golgi apparatus, where they accumulate. medchemexpress.com This process can be visualized using fluorescence microscopy. The efficiency of this transport can be quantified, providing a measure of CERT activity. nih.gov For instance, the accumulation of a fluorescent signal in the Golgi region over time can be monitored. nih.gov

Researchers have developed various assays to assess CERT binding and activity using fluorescent ceramide analogs. These assays are valuable for identifying and characterizing inhibitors of CERT, which have potential therapeutic applications. nih.gov One such approach involves a proximity-based assay, like NanoBRET (Nanoluciferase Bioluminescence Resonance Energy Transfer), where energy transfer occurs between a Nanoluciferase-fused CERT and a fluorescently labeled ceramide when they are in close proximity. nih.gov

Table 2: Methods for Assessing CERT Binding and Activity Using Fluorescent Ceramide Analogs

Assay TypePrincipleInformation Gained
Live-Cell Imaging Visualization of the transport of a fluorescent ceramide analog from the ER to the Golgi apparatus. nih.govmedchemexpress.comQualitative and quantitative assessment of CERT-mediated transport; identification of factors that disrupt this process.
In Vitro Binding Assays Measurement of the direct interaction between a purified CERT START domain and a fluorescent ceramide analog. rsc.orgresearchgate.netDetermination of binding affinity and specificity; screening for compounds that compete with ceramide for binding.
Homogeneous Time-Resolved Fluorescence (HTRF) A proximity-based assay measuring the interaction between a tagged CERT protein and a fluorescently labeled ceramide. nih.govHigh-throughput screening of potential CERT inhibitors.
Photoaffinity Labeling Use of a ceramide analog containing a photoactivatable group to covalently crosslink to CERT upon UV irradiation. nih.govnih.govIdentification of direct ceramide-binding proteins and mapping of the binding site.

EverFluor C5-Ceramide and similar fluorescent probes are valuable substrates for assaying the activity of enzymes that metabolize sphingolipids. These assays are crucial for understanding the regulation of sphingolipid metabolism and for diagnosing diseases associated with deficiencies in these enzymes. nih.govresearchgate.net

Acid Ceramidase (AC) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine (B13886) and a fatty acid. avantiresearch.com Deficiencies in AC activity lead to Farber disease. nih.govresearchgate.net Assays for AC activity often employ fluorescent ceramide analogs. The enzymatic cleavage of the fluorescent substrate releases a product that can be separated from the unreacted substrate and quantified, providing a measure of enzyme activity. nih.govresearchgate.net

Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin to produce ceramide and phosphocholine. nih.gov These enzymes are important in signal transduction pathways. nih.gov Similar to AC assays, fluorescently labeled sphingomyelin analogs can be used to measure SMase activity. The hydrolysis of the fluorescent sphingomyelin by SMase generates a fluorescent ceramide product, which can be quantified to determine the rate of the enzymatic reaction. nih.govnih.gov

Table 3: Enzyme Activity Assays Using Fluorescent Sphingolipid Analogs

EnzymeSubstrate AnalogPrinciple of DetectionApplication
Acid Ceramidase Fluorescent Ceramide AnalogEnzymatic hydrolysis releases a fluorescent product that is separated and quantified. nih.govresearchgate.netDiagnosis of Farber disease; research on ceramide metabolism. nih.govresearchgate.net
Sphingomyelinase Fluorescent Sphingomyelin AnalogEnzymatic hydrolysis generates a fluorescent ceramide product that is measured. nih.govnih.govStudy of signal transduction pathways; investigation of diseases with altered sphingomyelin metabolism. mdpi.com

Utility in Organelle Specific Research and Intracellular Processes

Golgi Apparatus Staining and Morphological Analysis

EverFluor C5-Ceramide is widely utilized as a vital stain for the Golgi apparatus, enabling detailed morphological analysis in both living and preserved cells. nih.gov Its ability to selectively accumulate in the Golgi complex allows for high-resolution visualization of this organelle's intricate structure. medchemexpress.comresearchgate.net

Live-Cell and Fixed-Cell Imaging of Golgi Structure

In live-cell imaging, EverFluor C5-Ceramide provides dynamic views of the Golgi's structure and function. nih.gov The probe is cell-permeable and, once inside the cell, it is metabolized and accumulates within the Golgi cisternae, allowing for real-time observation of this organelle's morphology and trafficking events. nih.govresearchgate.net For fixed-cell imaging, this fluorescent ceramide analog also serves as a reliable marker, enabling detailed structural analysis post-fixation. nih.govnih.govresearchgate.net The fluorescence of EverFluor C5-Ceramide is sufficiently stable to withstand fixation processes, providing clear and detailed images of the Golgi's architecture.

Monitoring Golgi Apparatus-Associated Tubulovesicular Processes

A key application of EverFluor C5-Ceramide is the visualization of dynamic tubulovesicular processes associated with the Golgi apparatus. nih.gov These structures are crucial for the transport of lipids and proteins between the Golgi and other cellular destinations. The bright and specific labeling of the Golgi by EverFluor C5-Ceramide allows researchers to track the formation, movement, and fission of these transport intermediates in real-time, providing insights into the mechanisms of intracellular trafficking.

Quantification of Ceramide Analog Accumulation within Golgi Compartments

One of the remarkable features of EverFluor C5-Ceramide is its concentration-dependent fluorescence emission spectrum. nih.govresearchgate.net At low concentrations within membranes, it emits green fluorescence, while at higher concentrations, it forms excimers that emit red fluorescence. This spectral shift provides a powerful tool for quantifying the accumulation of the ceramide analog within the Golgi apparatus. By measuring the ratio of red to green fluorescence intensity, researchers can estimate the concentration of the probe within the Golgi membranes, offering a quantitative measure of lipid sorting and accumulation within this organelle. nih.gov

Table 1: Spectral Properties of EverFluor C5-Ceramide

PropertyValueReference
Excitation Maximum (Monomer)~505 nm medchemexpress.com
Emission Maximum (Monomer)~512 nm medchemexpress.com
Emission Maximum (Excimer)~620 nm nih.gov

Endoplasmic Reticulum Dynamics and Inter-Organelle Communication

The endoplasmic reticulum (ER) is the primary site of ceramide synthesis in the cell. nih.gov EverFluor C5-Ceramide, as a ceramide analog, is initially processed in the ER before its transport to the Golgi apparatus. This trafficking pathway makes it a useful tool for studying ER dynamics and its communication with the Golgi. researchgate.netbiorxiv.org While primarily known as a Golgi stain, the initial localization and transport of EverFluor C5-Ceramide from the ER can be observed, providing insights into ER-to-Golgi transport mechanisms and the dynamics of the ER network itself.

Lysosomal Function and Degradation Pathways

Lysosomes are central to the degradation and recycling of cellular components, including complex sphingolipids. The fate of fluorescent ceramide analogs like EverFluor C5-Ceramide within the endo-lysosomal pathway provides a window into these degradative processes.

Sphingolipid Metabolism in Lysosomes

Studies have shown that while natural long-chain ceramides (B1148491) may be trapped within lysosomes, fluorescent ceramide analogs can be metabolized and their products can exit this organelle. researchgate.netthermofisher.comresearchgate.net This suggests that the fluorescent tag may alter the metabolic fate of the ceramide backbone, allowing researchers to trace specific metabolic steps within the lysosome. In certain lysosomal storage diseases, the accumulation of fluorescent sphingolipid analogs, including those derived from ceramide, within lysosomes can serve as a diagnostic indicator of enzymatic deficiencies. researchgate.netthermofisher.comresearchgate.netnih.gov By tracking the processing and localization of EverFluor C5-Ceramide, researchers can gain insights into the normal and pathological metabolism of sphingolipids within the lysosomal compartment.

Table 2: Research Applications of EverFluor C5-Ceramide

Research AreaApplicationKey FindingsReferences
Golgi Morphology Live and fixed-cell stainingEnables detailed visualization of Golgi structure and dynamics. nih.govnih.govresearchgate.net
Intracellular Trafficking Monitoring tubulovesicular transportAllows real-time tracking of transport vesicles budding from the Golgi. nih.gov
Lipid Accumulation Quantitative fluorescence ratio imagingThe concentration-dependent spectral shift allows for quantification of ceramide analog accumulation in the Golgi. nih.govresearchgate.net
ER-Golgi Dynamics Tracking transport from ER to GolgiProvides insights into the initial steps of ceramide trafficking and ER-Golgi communication. nih.govresearchgate.netbiorxiv.org
Lysosomal Metabolism Investigating sphingolipid degradationFluorescent analogs can be metabolized and their trafficking out of the lysosome can be observed, unlike natural ceramides. researchgate.netthermofisher.comresearchgate.net

Lysosomal Trafficking and Intraluminal Vesicle Biogenesis

Ceramides play a crucial role in the intricate pathways of lysosomal trafficking and the formation of intraluminal vesicles (ILVs), which are central to the biogenesis of extracellular vesicles (EVs) like exosomes. nih.govmdpi.com The fate of multivesicular bodies (MVBs), which contain ILVs, is a key sorting event; they can either fuse with lysosomes for degradation of their contents or move to the plasma membrane to release ILVs as exosomes. mdpi.com

Research has shown that the hydrolysis of sphingomyelin (B164518) to ceramide is a significant event in the ESCRT-independent biogenesis of ILVs. nih.gov This lipid-based mechanism is fundamental to the formation of vesicles that are secreted from the cell. nih.gov Lysosomes are the primary destination for ILVs within MVBs, where they can either be degraded or released via lysosomal exocytosis. mdpi.com The study of these pathways is critical, as disruptions in EV biogenesis, cargo sorting, and release are implicated in a number of disorders. mdpi.com

Interestingly, the role of lysosomal trafficking can be context-dependent. In studies on Schistosoma mansoni, while the parasite could convert BODIPY FL C5-ceramide into a fluorescent sphingomyelin analogue and traffic it to the cell surface, inhibitors of lysosomal function did not prevent its subsequent breakdown. nih.gov This suggested that endocytosis and trafficking to lysosomes were not involved in that particular metabolic process in this organism. nih.gov The trafficking of sphingolipids is also influenced by their structure; the acyl chain of ceramide can affect its sorting within the endosome, directing it toward either lysosomal degradation or recycling pathways back to the plasma membrane or Golgi apparatus. researchgate.net

Mitochondrial Investigations

Mitochondria are not only central to cellular energy production but are also key signaling hubs, particularly in processes like apoptosis, where ceramides are known to play a significant role. nih.govnih.gov These organelles contain their own machinery for sphingolipid metabolism and can synthesize ceramide. mdpi.comnih.gov The accumulation of ceramide within mitochondria is a critical step that can precede the release of pro-apoptotic proteins and initiate cell death. nih.govumd.edu

Ceramide-Mitochondrial Interactions in Cellular Models (e.g., oxidative stress, dysfunction)

The accumulation of specific ceramide species within mitochondria is strongly linked to mitochondrial dysfunction and oxidative stress across various cellular models. mdpi.com

Cardiomyocytes: Overexpression of ceramide synthase 2 (CerS2) leads to an elevation of very-long-chain (VLC) ceramides, causing oxidative stress, mitochondrial dysfunction, and mitophagy. nih.govnih.gov

T Cells: In activated T cells from aging mice, an accumulation of C14/C16 ceramides in mitochondria, generated by ceramide synthase 6, results in mitochondrial dysfunction and mitophagy. nih.govnih.gov

Skeletal Muscle: Elevated mitochondrial ceramide levels in skeletal muscle cells lead to a depletion of coenzyme Q, loss of mitochondrial respiratory chain components, increased production of reactive oxygen species (ROS), and insulin (B600854) resistance. elifesciences.org

Corneal Stromal Fibroblasts: Treatment with C6 ceramide induces mitochondrial dysfunction, characterized by the generation of ROS, release of cytochrome c, and a collapse of the mitochondrial membrane potential. plos.org

These interactions highlight a conserved mechanism where ceramide accumulation, often of specific chain lengths, acts as a trigger for mitochondrial stress and dysfunction, contributing to cellular pathologies like insulin resistance, lipotoxicity, and age-related immune decline. nih.govnih.govelifesciences.org

Impact of Ceramide Accumulation on Mitochondrial Function in Different Cellular Models
Cellular ModelCeramide Species/EnzymeObserved Mitochondrial EffectReference
CardiomyocytesVery-Long-Chain (VLC) Ceramides (from CerS2)Oxidative stress, mitochondrial dysfunction, mitophagy nih.govnih.gov
Aging T CellsC14/C16 Ceramides (from CerS6)Mitophagy, mitochondrial dysfunction nih.govnih.gov
Skeletal Muscle CellsGeneral mitochondrial ceramidesCoenzyme Q depletion, respiratory chain loss, increased ROS elifesciences.org
Human Corneal Stromal FibroblastsC6 Ceramide (exogenous)ROS generation, cytochrome c release, loss of membrane potential plos.org

Monitoring Ceramide Accumulation in Mitochondrial Compartments

The ability to monitor the subcellular localization of lipids is crucial for understanding their function. Fluorescent probes like EverFluor Fl C5-Ceramide are valuable for these investigations. Studies have shown that in certain cell types, the probe's localization correlates with mitochondrial compartments, among other organelles like the Golgi apparatus and lysosomes.

Direct quantification has confirmed that mitochondrial ceramide levels increase significantly under pathological conditions. For instance, in a model of diabetic retinopathy, mitochondria isolated from diabetic rat retinas showed a 1.64-fold increase in the ceramide-to-sphingomyelin ratio. researchgate.net Similarly, ceramide has been shown to accumulate in mitochondria following the induction of apoptosis. nih.gov This accumulation is physiologically significant, as the concentrations reached are sufficient to form channels in the outer mitochondrial membrane, which can lead to the release of pro-apoptotic proteins. umd.edu These findings underscore the importance of the mitochondrial pool of ceramide as a critical regulator of cell fate.

Plasma Membrane Dynamics and Endocytic/Exocytic Pathways

This compound and its analogues are widely used to study the dynamic processes occurring at the plasma membrane, including the internalization of lipids and the trafficking of vesicles. nih.govresearchgate.net The probe is internalized at the plasma membrane and subsequently transported to internal organelles like the endoplasmic reticulum and the Golgi apparatus. researchgate.net

Lipid Internalization and Membrane Remodeling

The internalization of lipids from the plasma membrane is a complex process involving multiple pathways. This compound has been used as a marker for caveolin-dependent endocytosis, a specific clathrin-independent internalization route. cardiff.ac.uk Ceramides themselves can influence membrane structure to facilitate internalization. The generation of ceramide in the outer leaflet of a membrane can induce curvature, leading to the formation of endocytic vesicles. researchgate.net

The process is temperature and energy-dependent. When cells are incubated with ceramide analogues at 37°C, the fluorescent lipid is internalized and appears in a punctate pattern, consistent with its localization within endocytic vesicles. researchgate.net This demonstrates the active, regulated nature of sphingolipid uptake from the cell surface.

Vesicle Transport and Fusion Events

Once internalized or synthesized, ceramides are incorporated into complex sphingolipids that are transported throughout the cell via vesicles. Fluorescent ceramide analogues allow for the visualization of these transport vesicles, for instance, tracking their movement from the Golgi apparatus to the plasma membrane for secretion or membrane insertion. nih.govresearchgate.net In the parasite Schistosoma mansoni, BODIPY FL C5-ceramide is converted to a sphingomyelin analogue and trafficked to the outer surface, a process that, in this specific organism, was not inhibited by common vesicular trafficking inhibitors like Brefeldin A and monensin. nih.gov

Ceramide is also a key structural component in the formation and fusion of vesicles. researchgate.net This is particularly relevant for exocytosis, where MVBs fuse with the plasma membrane to release exosomes, a process influenced by ceramide levels. mdpi.com Thus, this compound serves as a powerful tool to dissect the pathways of vesicle transport and the molecular events of membrane fusion and fission.

Summary of this compound Utility in Membrane Dynamics Research
ProcessSpecific Application / FindingReference
Lipid InternalizationUsed as a marker for caveolin-dependent endocytosis. cardiff.ac.uk
Membrane RemodelingCeramide generation induces membrane curvature and endocytic vesicle formation. researchgate.net
Vesicle TransportAllows visualization of transport vesicles moving from the Golgi to the plasma membrane. nih.govresearchgate.net
Vesicle FusionCeramide is a key structural lipid in vesicle formation and fusion events, such as exosome release. mdpi.comresearchgate.net

Role in Investigating Cellular Response Pathways

Sphingolipid Metabolism in Cellular Stress and Apoptosis

Ceramide is a well-established second messenger in the induction of apoptosis and acts as a tumor-suppressor lipid. nih.govnih.gov A multitude of stress stimuli, including chemical agents, environmental factors, and irradiation, can trigger an increase in intracellular ceramide levels, thereby initiating apoptotic signaling. nih.gov

Cellular stress disrupts the delicate balance of sphingolipid metabolism, often leading to an accumulation of ceramide. nih.gov This can occur through several pathways: de novo synthesis, the breakdown of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway. frontiersin.orgnih.gov For instance, oxidative stress has been shown to activate neutral sphingomyelinase, leading to ceramide generation, which in turn can activate caspase-3 and lead to apoptotic cell death. researchgate.net Similarly, studies on myocardial cells have demonstrated that ischemia followed by reperfusion leads to a significant elevation in ceramide content, triggering cardiomyocyte apoptosis. The use of fluorescent ceramide analogs enables the visualization of these metabolic shifts, showing how and where ceramide levels change within the cell in response to specific stressors.

Table 1: Research Findings on Stress-Induced Ceramide Accumulation

Stressor Cellular Model Key Findings on Ceramide Levels Associated Outcome Reference(s)
Ischemia/Reperfusion Rat Cardiomyocytes Increased ceramide to 250% of baseline. Apoptosis acs.org
UV-C Irradiation Various Cell Lines Accumulation of ceramide and other sphingolipids. Programmed Cell Death nih.gov
Oxidative Stress Various Cell Lines Accumulation of ceramide via neutral sphingomyelinase activation. Apoptosis researchgate.net

The generation of ceramide is a nearly universal feature of programmed cell death. nih.gov It is implicated in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. nih.govnih.gov For example, ceramide can have direct effects on mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. nih.gov Research has also identified a role for ceramide synthase (CerS) and the salvage pathway in regulating the execution phase of apoptosis, specifically in promoting plasma membrane permeabilization. nih.gov Fluorescent probes such as EverFluor TMR C5-Ceramide are instrumental in tracking the subcellular localization of ceramide during apoptosis, helping to clarify its interactions with organelles like the mitochondria and its role in the downstream activation of caspases. nih.govresearchgate.net

Ceramide Involvement in Autophagy and Degradative Processes

Ceramide is increasingly recognized as a key activator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.gov It can trigger autophagy through multiple mechanisms, including by interfering with the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.gov

Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and degradation of its contents. Fluorescent ceramide analogs are valuable for monitoring this process. For example, treatment of cells with synthetic ceramides (B1148491) leads to an increase in the autophagic marker LC3B-II, indicating the formation and accumulation of autophagosomes. tandfonline.comoncotarget.com By using probes like EverFluor TMR C5-Ceramide in conjunction with lysosomal markers or inhibitors, researchers can dissect the stages of autophagy, determining whether ceramide accumulation promotes the formation of autophagosomes or inhibits their degradation. tandfonline.com

Studies have shown that ceramide can accumulate in various cellular compartments to trigger autophagy, including mitochondria and the endoplasmic reticulum. oup.com In some contexts, ceramide targets autophagosomes to mitochondria, inducing a selective form of autophagy known as mitophagy, which can lead to cell death. researchgate.netnih.gov Immuno-electron microscopy has confirmed the localization of ceramides to autophagic bodies containing mitochondria. oup.com The use of fluorescent ceramide probes allows for live-cell imaging to visualize the co-localization of ceramide with autophagosomal and mitochondrial markers, providing direct evidence for its role in targeting these organelles for degradation. researchgate.netnih.gov

Table 2: Key Mechanisms of Ceramide-Induced Autophagy

Mechanism Key Proteins/Pathways Involved Cellular Outcome Reference(s)
mTOR Pathway Inhibition Inhibition of Akt/PKB, mTORC1 Mimics nutrient starvation, induces autophagy nih.gov
Beclin 1 Complex Dissociation JNK1-mediated phosphorylation of Bcl-2 Releases Beclin 1 to initiate autophagosome formation nih.gov
Mitophagy Induction LC3B-II, Drp1 Selective degradation of mitochondria, often lethal nih.gov

Signal Transduction Mechanisms Mediated by Ceramide and its Metabolites

As a potent second messenger, ceramide exerts its effects by activating or inhibiting a variety of downstream signaling molecules, including protein kinases and phosphatases. nih.gov This regulation of signaling cascades is central to ceramide's role in processes like apoptosis, cell cycle arrest, and differentiation. nih.gov

Fluorescent ceramide analogs are used to study the spatial and temporal dynamics of ceramide signaling. By observing where the fluorescent ceramide localizes within the cell after a specific stimulus, researchers can infer which signaling pathways are likely to be affected. For instance, accumulation of a ceramide analog at the plasma membrane might suggest an interaction with membrane-bound receptors or enzymes, while localization to the nucleus could imply a role in regulating transcription factors.

Ceramide's downstream targets are diverse and context-dependent. It can activate stress-activated protein kinases (SAPKs) like JNKs and protein phosphatases such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.gov Through the activation of these phosphatases, ceramide can indirectly inhibit pro-growth and survival pathways, such as those involving Akt (also known as PKB) and protein kinase C (PKC). nih.gov This dual ability—to activate stress pathways while simultaneously shutting down survival signals—makes ceramide a powerful regulator of cell fate. nih.gov

Table 3: Key Downstream Effectors in Ceramide Signal Transduction

Effector Class Specific Examples Effect of Ceramide Activation Reference(s)
Protein Kinases JNKs, KSR, PKCζ Activation of stress signaling cascades nih.gov
Protein Phosphatases PP1, PP2A Activation; leads to dephosphorylation and inhibition of pro-survival proteins (e.g., Akt) nih.gov
Transcription Factors c-Fos Activating phosphorylation, leading to changes in gene expression (e.g., involucrin) mdpi.com

EverFluor TMR C5-Ceramide: A Fluorescent Probe for Elucidating Cellular Pathways

EverFluor TMR C5-Ceramide is a synthetically produced, fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism. This compound is specifically designed for use in cell biology research, where it serves as a powerful tool for visualizing and investigating the intricate workings of cellular organelles and response pathways. By incorporating a tetramethylrhodamine (B1193902) (TMR) fluorophore, a bright and photostable red-orange fluorescent dye, onto a C5 ceramide backbone, researchers can track its movement and localization within cells using fluorescence microscopy. Its primary application lies in its ability to accumulate in the Golgi apparatus, a key organelle responsible for the modification, sorting, and packaging of proteins and lipids.

The ability of EverFluor TMR C5-Ceramide to mimic natural ceramides allows it to be integrated into and transported along the sphingolipid metabolic pathways. This characteristic makes it an invaluable probe for dissecting complex cellular processes, offering insights into the dynamics of lipid trafficking and its influence on cellular function.

Role in Glycoprotein (B1211001) Transport Inhibition

The Golgi apparatus serves as the central processing hub for proteins synthesized in the endoplasmic reticulum, a significant function of which is glycosylation—the attachment of sugar chains to create glycoproteins. mdpi.combyjus.comnih.gov This modification is crucial for the correct folding, stability, and function of a multitude of proteins destined for secretion, the plasma membrane, or other organelles. mdpi.comnih.gov The transport of these newly synthesized glycoproteins through the stacked cisternae of the Golgi is a meticulously regulated process. nih.gov

While direct studies detailing the use of EverFluor TMR C5-Ceramide to specifically monitor the inhibition of glycoprotein transport are not extensively documented, its function as a Golgi marker provides a critical tool for assessing the health and functionality of this organelle. Any disruption to the Golgi's structure or function, which can be visualized by altered staining patterns of EverFluor TMR C5-Ceramide, is indicative of potential impairments in processes like glycoprotein transport.

Researchers can utilize this fluorescent probe to observe the effects of pharmacological agents or genetic manipulations that are hypothesized to interfere with glycoprotein trafficking. For instance, a compound that inhibits a key enzyme in the glycosylation pathway might lead to a backup of proteins and lipids, causing swelling or fragmentation of the Golgi cisternae. Such morphological changes would be readily apparent through the altered distribution of EverFluor TMR C5-Ceramide, thereby providing indirect evidence of glycoprotein transport inhibition. The table below outlines research findings related to Golgi function and transport, for which EverFluor TMR C5-Ceramide serves as a relevant investigative tool.

Research Findings on Glycoprotein Transport and Golgi Function

FindingImplication for Glycoprotein TransportReference
The Golgi apparatus is a primary site for the synthesis of glycolipids and sphingomyelin.Ensures the proper lipid environment for the sorting and transport of glycoproteins. nih.gov
Inhibition of glycosylation within the Golgi can induce endoplasmic reticulum stress.Disruption of glycoprotein processing in the Golgi has wider implications for cellular protein synthesis. nih.gov
Proteins move through the distinct compartments of the Golgi (cis, medial, trans) for sequential modifications.Glycoprotein maturation is a stepwise process requiring efficient transport between Golgi cisternae. britannica.com

Tracking of Specific Receptor Trafficking (e.g., thrombin receptors)

G protein-coupled receptors (GPCRs), such as the thrombin receptor, are a large family of transmembrane proteins essential for cellular communication. nih.govnih.gov The regulation of their signaling activity is tightly controlled by their location and movement within the cell. nih.govnih.gov Upon activation, many GPCRs are internalized from the cell surface and trafficked to different intracellular destinations, where they are either degraded or recycled back to the plasma membrane. nih.govnih.gov

The thrombin receptor displays a distinct trafficking itinerary. After activation, a significant portion of these receptors are sorted to lysosomes for degradation, rather than being recycled. nih.gov A reserve pool of inactive thrombin receptors is stored in an intracellular compartment that shows co-localization with Golgi markers. nih.gov These receptors can be mobilized to the cell surface to restore thrombin sensitivity. nih.gov

The application of fluorescent lipids like EverFluor TMR C5-Ceramide is instrumental in providing a cellular roadmap to understand the trafficking of such receptors. Although direct tracking of thrombin receptors with this specific ceramide analog is not a primary application, its role in delineating the Golgi and other secretory pathways provides essential context. Researchers can employ a dual-labeling strategy, using immunofluorescence to visualize thrombin receptors and EverFluor TMR C5-Ceramide to mark the Golgi. This approach allows for the investigation of the spatial relationship between the receptor and the Golgi, and how this might change under different cellular conditions.

Furthermore, the lipid composition of membranes, particularly the presence of sphingolipids like ceramide, is known to influence the formation of microdomains that can play a role in the sorting and trafficking of membrane proteins. By introducing EverFluor TMR C5-Ceramide, scientists can explore the potential role of the sphingolipid environment in the trafficking pathways of thrombin receptors. The following table summarizes key findings in thrombin receptor trafficking, a field where fluorescent lipid probes provide valuable insights.

Key Research Findings in Thrombin Receptor Trafficking

FindingMechanism of RegulationReference
A portion of cellular thrombin receptors resides in an intracellular compartment co-localizing with Golgi markers in unstimulated cells.Provides a reservoir of receptors for resensitization of the cell to thrombin. nih.gov
Activated thrombin receptors are predominantly internalized and targeted to lysosomes for degradation.Prevents sustained signaling from irreversibly activated receptors. nih.gov
The cytoplasmic tail of the thrombin receptor contains distinct signals for agonist-triggered internalization and tonic cycling between the plasma membrane and the intracellular pool.Allows for differential regulation of receptor localization and signaling potential. nih.gov

Advanced Methodological Considerations and Techniques

Fluorescence Microscopy Techniques

The application of EverFluor Fl C5-Ceramide, which is structurally a BODIPY™ FL C5-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine), is central to several advanced fluorescence microscopy methods. These techniques leverage the unique spectral properties of the BODIPY fluorophore to visualize and quantify the behavior of ceramides (B1148491) in living and fixed cells.

Confocal Microscopy for Subcellular Localization

Confocal microscopy is a powerful tool for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens, thereby minimizing out-of-focus light and improving image clarity. When cells are labeled with this compound, this technique is instrumental in determining the precise subcellular destinations of the lipid analog.

Research has shown that following its introduction to living cells, the ceramide analog is internalized and transported through the cell's endomembrane system. A prominent destination for these fluorescent ceramide molecules and their metabolites is the Golgi apparatus. nih.govresearchgate.net Using confocal microscopy, a distinct and bright fluorescent signal corresponding to the probe can be observed concentrating in the perinuclear region characteristic of the Golgi complex. nih.govresearchgate.net This allows researchers to study the kinetics and pathways of ceramide transport to this central sorting station in the cell and its subsequent metabolic conversion into other sphingolipids like sphingomyelin (B164518) and glucosylceramide. nih.gov

Total Internal Reflection Fluorescence (TIRF) Microscopy for Plasma Membrane Dynamics

Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) adjacent to the coverslip where cells are cultured. nih.gov This is achieved by directing a laser beam at a high angle to the glass-water interface, creating an evanescent wave that penetrates only a short distance into the cell. nih.gov

This method is exceptionally well-suited for studying the dynamics of this compound specifically at the plasma membrane of adherent cells. nih.gov By eliminating the background fluorescence from probes located deeper within the cell's interior, TIRF microscopy provides high-contrast images of processes occurring at the cell surface. Researchers can use this technique to visualize the initial incorporation of the ceramide analog into the plasma membrane, its lateral diffusion within the membrane, and its involvement in events such as endocytosis or the formation of specific lipid domains.

Fluorescence Ratio Imaging Microscopy for Concentration-Dependent Spectral Shifts (Monomer/Excimer Fluorescence)

A key feature of the BODIPY fluorophore attached to the C5-ceramide is its concentration-dependent fluorescence emission spectrum. nih.gov At low molar concentrations within a lipid membrane, the probe exists primarily as a monomer and emits a characteristic green fluorescence (emission maximum ~515 nm). nih.gov However, as the local concentration of the probe increases, molecules form aggregates known as excimers, which results in a spectral shift to red fluorescence (emission maximum ~620 nm). nih.gov

This property is exploited by fluorescence ratio imaging microscopy. By capturing images in both the green and red emission channels and then calculating the ratio of red-to-green fluorescence intensity on a pixel-by-pixel basis, a quantitative map of the probe's local concentration can be generated. This technique has been used to demonstrate that this compound and its metabolites accumulate to very high concentrations (estimated up to 5-10 mol %) within the membranes of the Golgi apparatus. nih.govresearchgate.net The prominent red fluorescence from the Golgi provides a clear visual and quantitative distinction from other cellular membranes where the probe is present at lower concentrations. nih.govresearchgate.net This method also allows for the dynamic monitoring of lipid transport, for instance, tracking the movement of these high-concentration lipid domains from the Golgi to the cell surface. nih.gov

Quantitative Co-localization Analysis (e.g., Correlation Coefficients)

Quantitative co-localization analysis is a computational method used to determine the degree of spatial overlap between two or more different fluorescent signals within a microscopy image. nih.govresearchmap.jp This analysis is critical for assessing whether EverFluor C5-Ceramide is associated with specific proteins or resides within particular subcellular compartments marked by other fluorescent probes. Instead of relying on subjective visual interpretation, quantitative analysis provides objective, numerical data on the extent of co-occurrence. nih.gov

Several statistical coefficients are used for this purpose, with the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) being among the most common. nih.govsonar.chnih.gov

Pearson's Correlation Coefficient (PCC): This coefficient measures the correlation of the intensity variations between the two channels. nih.govsonar.ch It assesses not just the overlap, but whether the two signals increase and decrease in intensity together. Values range from +1 (perfect positive correlation) to -1 (perfect negative correlation), with 0 indicating no correlation. nih.gov

Manders' Overlap Coefficient (MOC): This coefficient measures the simple overlap of the signals, irrespective of their intensity correlation. nih.gov It is split into two coefficients (m1 and m2), where m1 represents the fraction of the signal in channel 1 that overlaps with signal in channel 2, and m2 represents the fraction of channel 2 that overlaps with channel 1. Values range from 0 (no overlap) to 1 (complete overlap).

These coefficients are calculated from the pixel intensity values of the two channels in a defined region of interest (ROI) after appropriate background correction. researchmap.jp The results provide robust, quantitative evidence for or against the spatial association of the ceramide analog with other labeled molecules.

CoefficientDescriptionRangeInterpretation
Pearson's Correlation Coefficient (PCC) Measures the linear relationship between the fluorescence intensities of two probes. It is sensitive to both co-occurrence and proportionality of the signals. nih.govsonar.ch-1 to +1+1: Perfect correlation. 0: No correlation. -1: Perfect anti-correlation. Values ≥0.5 are often considered to indicate significant co-distribution. researchgate.net
Manders' Overlap Coefficient (MOC) Represents the fraction of pixels from one channel that co-localize with pixels from the other channel, independent of signal intensity. nih.gov0 to 10: No overlap. 1: Complete overlap.
Colocalization Coefficients (m1, m2) Split from the MOC, these describe the contribution of each channel to the co-localized area. sonar.ch m1 is the fraction of channel 1's signal overlapping with channel 2's signal.0 to 1Provides a directional measure of overlap, indicating how much of one probe is associated with the other.

Live-Cell Imaging Protocols and Optimization

Studying the dynamics of sphingolipid metabolism and transport requires effective methods for introducing fluorescent probes into living cells without causing significant perturbation. Optimization of labeling protocols is crucial for achieving bright, specific signals while maintaining cell health.

Bovine Serum Albumin (BSA)-Complexed Delivery for Enhanced Cell Labeling

Due to their hydrophobic acyl chains, fluorescent ceramide analogs like this compound have very low solubility in aqueous cell culture media. To overcome this, the probe is often complexed with a carrier protein, most commonly defatted bovine serum albumin (BSA).

The protocol involves dissolving the lipid probe in an organic solvent, evaporating the solvent to create a thin film, and then resuspending the lipid film in a BSA-containing buffer. The BSA molecules bind to the individual ceramide analogs, forming a soluble complex that can be easily added to the cell culture medium. This BSA-complexed delivery method serves several purposes:

It prevents the fluorescent lipid from forming insoluble micelles in the aqueous medium.

It facilitates the efficient transfer of monomeric ceramide molecules to the cell's plasma membrane. researchgate.net

It allows for more uniform and reproducible labeling of the cell population.

This technique is a standard and effective procedure for loading cells with this compound for a wide range of live-cell imaging experiments, including those designed to study its incorporation into the plasma membrane and subsequent intracellular trafficking pathways. researchgate.net

Integration with Other Cellular Probes and Organelle Markers

A significant advantage of using fluorescent ceramide analogs like EverFluor TMR C5-Ceramide is their compatibility with a wide array of other fluorescent probes and organelle markers. This allows for the simultaneous visualization of ceramide distribution in relation to other subcellular structures, providing a more comprehensive understanding of its trafficking and function.

Fluorescently labeled ceramides, particularly those with BODIPY dyes, are well-known for their accumulation in the Golgi apparatus. acs.orgresearchgate.net This specific localization can be confirmed and further contextualized through co-localization studies with established markers for this organelle. For instance, antibodies against Golgi-resident proteins, such as TGN46 for the trans-Golgi network, can be used in fixed and permeabilized cells to verify the localization of the fluorescent ceramide. researchgate.net

In live-cell imaging, genetically encoded fluorescent proteins fused to organelle-specific targeting sequences are invaluable tools for co-localization studies. For example, to study the trafficking of ceramide through the endocytic pathway, co-labeling with Rab5a-RFP (a marker for early endosomes) can be employed. biorxiv.org Similarly, to investigate the potential transport of ceramide to degradative compartments, co-staining with lysosomal markers is informative. biorxiv.org

The versatility of fluorescent ceramides extends to their use with nuclear stains, mitochondrial probes, and plasma membrane dyes, allowing for a detailed mapping of the ceramide's subcellular journey and its spatial relationships with other key cellular components. The choice of co-stains should be guided by the specific biological question and the spectral compatibility of the chosen fluorophores to avoid bleed-through between fluorescence channels.

Table 2: Examples of Organelle Markers for Co-localization Studies with Fluorescent Ceramides

OrganelleMarker TypeSpecific Example
Golgi Apparatus Antibody (Fixed Cells)Anti-TGN46
Early Endosomes Genetically Encoded (Live Cells)Rab5a-RFP
Lysosomes Fluorescent Dye (Live Cells)LysoTracker
Nucleus Fluorescent Dye (Live/Fixed Cells)DAPI, Hoechst
Mitochondria Fluorescent Dye (Live Cells)MitoTracker

Flow Cytometry for Population-Level Analysis of Fluorescent Ceramide Uptake

Flow cytometry offers a powerful high-throughput method for quantifying the uptake of fluorescent ceramide analogs at the single-cell level within a large population. This technique allows for the rapid and quantitative assessment of how different experimental conditions or genetic manipulations affect ceramide uptake across thousands of cells.

The general workflow for analyzing fluorescent ceramide uptake by flow cytometry involves several key steps. First, cells are incubated with the fluorescent ceramide analog, such as BODIPY FL C5-ceramide, under the desired experimental conditions. cardiff.ac.uk Following incubation, the cells are washed to remove any unbound probe, harvested (e.g., by trypsinization for adherent cells), and resuspended in a suitable buffer. nih.gov The cell suspension is then analyzed on a flow cytometer.

The instrument excites the fluorescent ceramide with a laser of the appropriate wavelength and detects the emitted fluorescence. This allows for the quantification of the fluorescence intensity of each individual cell, which is proportional to the amount of internalized ceramide analog. An unstained control sample is essential to establish the background fluorescence of the cells. nih.gov

The data can be presented as histograms showing the distribution of fluorescence intensities across the cell population or as mean fluorescence intensity values for comparative analysis between different experimental groups. nih.gov For example, this method has been used to compare the uptake of BODIPY® FL C5-ceramide in cells under different conditions, such as after treatment with inhibitors or following siRNA-mediated knockdown of specific proteins involved in endocytosis. cardiff.ac.uk

Table 3: General Protocol for Flow Cytometry Analysis of Fluorescent Ceramide Uptake

StepProcedurePurpose
1. Cell Seeding Plate cells at an appropriate density in multi-well plates.To have a sufficient number of cells for analysis.
2. Incubation Treat cells with the fluorescent ceramide analog under desired conditions.To allow for cellular uptake of the probe.
3. Washing Rinse cells with buffer (e.g., PBS) to remove excess probe.To reduce background fluorescence from unbound probe.
4. Harvesting Detach adherent cells (e.g., with trypsin) and create a single-cell suspension.To prepare cells for analysis by the flow cytometer.
5. Staining (Optional) Add a viability dye to exclude dead cells from the analysis.To ensure that only live cells with intact membranes are analyzed.
6. Analysis Acquire data on a flow cytometer, collecting fluorescence data from a large number of cells.To quantify the fluorescence intensity per cell.
7. Data Interpretation Analyze the data to determine the mean fluorescence intensity or the percentage of fluorescent cells.To compare ceramide uptake between different experimental conditions.

In Vitro and Ex Vivo Model Systems for Membrane Studies (e.g., Supported Bilayers)

In addition to studies in live cells, fluorescent ceramide analogs are valuable tools for investigating the biophysical properties of lipids and the organization of membranes in simplified, well-controlled in vitro and ex vivo model systems. These models, such as supported lipid bilayers (SLBs) and giant unilamellar vesicles (GUVs), allow for the direct visualization and analysis of lipid behavior in a manner that is often not possible in the complex environment of a living cell.

Supported lipid bilayers, which are planar lipid bilayers formed on a solid support, provide a stable platform for high-resolution imaging techniques such as fluorescence microscopy. The incorporation of fluorescent ceramide analogs into SLBs has been instrumental in studying the formation of ceramide-enriched domains. nih.gov These studies can provide insights into how ceramide influences the lateral organization of lipids within a membrane, which is thought to be crucial for its role in cell signaling.

By using SLBs composed of defined lipid mixtures, researchers can systematically vary the lipid composition and observe the effect on the partitioning of the fluorescent ceramide. This can reveal preferential interactions between ceramide and other lipids, such as cholesterol and sphingomyelin, and contribute to our understanding of the principles governing the formation of lipid rafts.

Giant unilamellar vesicles are another widely used model system. These are micron-sized, free-floating vesicles that mimic the size and curvature of cells. The incorporation of fluorescent ceramides into GUVs allows for the study of lipid phase behavior and domain formation in a three-dimensional, tension-free membrane.

These in vitro approaches, by stripping away the complexities of cellular metabolism and protein-lipid interactions, provide a powerful means to dissect the fundamental physicochemical properties of ceramides and their interactions with other membrane components. The findings from these model systems can then be used to inform and interpret studies conducted in more complex cellular and organismal contexts.

Comparative Analysis and Future Directions

Comparative Analysis with Other Fluorescent Lipid Probes

The utility of any fluorescent probe is benchmarked against existing tools. EverFluor Fl C5-Ceramide, which incorporates the BODIPY (boron-dipyrromethene) fluorophore, offers distinct characteristics when compared to other commonly used fluorescent ceramide analogs, such as those labeled with NBD (nitrobenzoxadiazole).

Comparison with NBD-Ceramide and other BODIPY-Ceramide analogs

This compound belongs to the family of BODIPY-labeled lipids, which generally exhibit superior photophysical properties compared to their NBD-labeled counterparts. The BODIPY fluorophore is known for its high fluorescence quantum yield, sharp emission spectra, and greater photostability. nih.gov These features translate to brighter signals and the ability to withstand longer exposure during fluorescence microscopy, enabling more detailed and prolonged imaging studies. nih.gov

In contrast, the NBD fluorophore, while widely used, is more susceptible to photobleaching. umass.edu Furthermore, the spectral properties of some BODIPY-ceramide analogs, including those similar to this compound, are sensitive to the local concentration of the probe within the membrane. nih.govnih.gov This can manifest as a shift in the fluorescence emission from green to red at high concentrations, a property that can be exploited to study the accumulation of the lipid in specific organelles like the Golgi apparatus. nih.govnih.govresearchgate.net

PropertyThis compound (BODIPY-based)NBD-Ceramide
FluorophoreBODIPY FLNitrobenzoxadiazole (NBD)
Excitation/Emission Maxima~505 nm / ~512 nm medchemexpress.com~466 nm / ~536 nm
PhotostabilityHigher nih.govLower umass.edu
Fluorescence Quantum YieldHigh nih.govModerate
Environmental SensitivityConcentration-dependent spectral shift in some analogs nih.govnih.govLess pronounced concentration effects

Advantages of this compound for Specific Applications

The distinct properties of this compound make it particularly advantageous for certain research applications. Its primary use is as a vital stain for the Golgi apparatus. nih.govmedchemexpress.com After synthesis in the endoplasmic reticulum, the fluorescent ceramide analog is transported to the Golgi, allowing for specific and bright labeling of this organelle. medchemexpress.com This is crucial for studying the structure and function of the Golgi in living cells, as well as the trafficking of lipids through the secretory pathway. researchgate.netresearchgate.net

The concentration-dependent spectral shift of some BODIPY-ceramides is a significant advantage for monitoring lipid transport and accumulation. nih.govnih.gov This allows researchers to differentiate between areas of high and low concentrations of the probe and its metabolites within the cell. nih.govresearchgate.net This has been instrumental in tracking the movement of ceramide from the Golgi to the plasma membrane. nih.gov

Limitations and Potential Artifacts of Fluorescent Ceramide Analogs in Research

Despite their utility, it is crucial to acknowledge the limitations and potential artifacts associated with the use of fluorescent ceramide analogs, including this compound. A significant consideration is that these probes are analogs and not the native molecule. The presence of the bulky fluorophore can potentially alter the biophysical properties and metabolism of the ceramide molecule. nih.gov

One of the most common artifacts is the metabolic conversion of the fluorescent ceramide into other sphingolipids, such as sphingomyelin (B164518) and glucosylceramide. nih.gov This means that the observed fluorescence in a cell may not solely represent the localization of ceramide but also its metabolic products. nih.gov This can complicate the interpretation of results, especially in studies aiming to pinpoint the subcellular location of ceramide itself.

Furthermore, the subcellular distribution of these probes can be influenced by the fluorophore. acs.org For instance, studies have shown that different fluorescent tags on the same lipid backbone can lead to accumulation in different organelles. acs.org This underscores the importance of careful experimental design and the use of appropriate controls to validate findings.

Emerging Research Avenues

The continuous evolution of cell biology techniques and the growing understanding of sphingolipid function are opening up new and exciting research avenues for probes like this compound.

Development of Next-Generation Fluorescent Ceramide Probes

The limitations of current probes are driving the development of next-generation fluorescent ceramide analogs. Research is focused on creating probes with improved properties, such as fluorophores that are smaller and less disruptive to the natural behavior of the lipid. The application of "click chemistry" represents a promising approach, allowing for the attachment of small functional groups that can be subsequently labeled with a fluorophore, minimizing the initial structural perturbation. nih.gov

Additionally, there is a push towards developing probes that are more specific for different ceramide species or for ceramide located in distinct subcellular pools. nih.gov This will be critical for dissecting the specific roles of different ceramides (B1148491) in cellular signaling. The development of doubly-labeled ceramide analogs, with different fluorophores on the N-acyl and alkyl chains, is one such strategy to simultaneously track the metabolism of different parts of the molecule. nih.gov

Advanced Biophysical Studies of Membrane Interactions

The interaction of ceramide with other lipids and proteins in cellular membranes is a key aspect of its biological function. nih.gov Advanced biophysical techniques, such as fluorescence correlation spectroscopy (FCS) and fluorescence lifetime imaging microscopy (FLIM), can leverage the properties of this compound to study these interactions at a molecular level in living cells. These methods can provide insights into the diffusion dynamics, local environment, and protein binding of the fluorescent ceramide analog within different membrane compartments. nih.gov Such studies are crucial for understanding how ceramide influences membrane properties and participates in the formation of signaling platforms. nih.gov

Q & A

Q. What are the limitations of using this compound in high-throughput drug screening assays?

  • Methodological Answer : The probe’s photostability and excimer dependency may limit reproducibility in automated systems. Optimize plate readers for dual-emission detection (515 nm and 620 nm) and include internal controls (e.g., ceramide synthase inhibitors) in each plate. Normalize data to cell viability assays to exclude cytotoxicity artifacts .

Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound fluorescence across replicate experiments?

  • Methodological Answer : Standardize imaging parameters (e.g., exposure time, laser power) and use reference standards (e.g., fluorescent beads). Normalize fluorescence intensity to a housekeeping probe (e.g., CellMask Deep Red). Perform batch-wise analysis to account for day-to-day instrument variability .

Q. What steps can mitigate confounding effects when studying ceramide signaling pathways with this compound?

  • Methodological Answer : Use genetic knockdown (siRNA) or CRISPR-edited cell lines to silence specific ceramide-metabolizing enzymes. Combine with lipidomics to correlate fluorescence changes with ceramide species (e.g., C16 vs. C24 ceramides). Control for off-target effects using rescue experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.